Octreotide hydrochloride is a synthetic analog of somatostatin, a peptide hormone that inhibits the secretion of various other hormones and is involved in the regulation of numerous physiological processes. It is primarily used in the treatment of acromegaly, a condition characterized by excessive growth hormone, and for managing symptoms associated with neuroendocrine tumors, such as carcinoid tumors and vasoactive intestinal peptide tumors.
Octreotide hydrochloride is derived from the natural somatostatin, which is produced in the hypothalamus and gastrointestinal tract. The synthetic version was developed to have a longer half-life and greater potency than somatostatin, making it more effective for therapeutic use.
Octreotide hydrochloride falls under the class of drugs known as somatostatin analogs. These compounds mimic the action of somatostatin but are designed to be more stable and have enhanced biological activity.
The synthesis of octreotide hydrochloride can be achieved through various methods, including solid-phase synthesis and hybrid solid-phase-liquid-phase synthesis.
Methods:
Technical Details:
The molecular formula of octreotide hydrochloride is C_47H_60N_10O_10S_2·HCl. It consists of eight amino acids arranged in a specific sequence that includes two cysteine residues forming a disulfide bond, which is crucial for its structural stability.
Octreotide hydrochloride participates in several chemical reactions primarily related to its interactions with receptors and enzymes in the body.
Reactions:
Technical Details:
The mechanism of action of octreotide hydrochloride involves its interaction with somatostatin receptors on target cells:
Octreotide hydrochloride has several significant applications in clinical medicine:
Octreotide hydrochloride is the hydrochloride salt form of a synthetic cyclic octapeptide with the chemical name (4R,7S,10S,13R,16S,19R)-13-((1H-indol-3-yl)methyl)-19-((R)-2-amino-3-phenylpropanamido)-10-(4-aminobutyl)-16-benzyl-N-((2R,3R)-1,3-dihydroxybutan-2-yl)-7-((R)-1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carboxamide dihydrochloride [6]. Its molecular formula is C₄₉H₆₆N₁₀O₁₀S₂·2HCl, with a molecular weight of 1,092.16 g/mol [6]. The peptide sequence is D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol, featuring a critical disulfide bridge between Cys² and Cys⁷ that stabilizes the cyclic structure essential for somatostatin-mimetic activity [1] [3]. Key structural elements include:
Table 1: Atomic Composition of Octreotide Hydrochloride
Element | Percentage | Role in Structure |
---|---|---|
Carbon (C) | 53.89% | Peptide backbone/aromatic rings |
Hydrogen (H) | 6.28% | Aliphatic/functional groups |
Chlorine (Cl) | 6.49% | Counterion in hydrochloride salt |
Nitrogen (N) | 12.83% | Peptide bonds/amine groups |
Oxygen (O) | 14.65% | Hydroxyl/carbonyl groups |
Sulfur (S) | 5.87% | Disulfide bridge |
Data sourced from elemental analysis [6]
Octreotide hydrochloride is synthesized via solution-phase fragment condensation, avoiding solid-phase resins to reduce costs and enable industrial-scale production [1]. The optimized 4+4 strategy couples two tetrapeptide blocks:
Critical steps include:
Table 2: Comparison of Synthetic Strategies
Method | Yield (Overall) | Key Advantage | Limitation |
---|---|---|---|
4+4 condensation | 62–68% | Minimal epimerization; no HPLC purification | Requires cryogenic conditions |
3+3+2 strategy | 48–53% | Simplified fragment synthesis | Racemization at methyl ester sites |
Solid-phase | 35–40% | Automated steps | Costly resins; excess amino acids |
Data synthesized from patent comparisons [1] [2]
Purification uses poly(styrene-co-divinylbenzene) reversed-phase chromatography with acetonitrile/water gradients containing 0.1% TFA. This polymer-based resin outperforms silica C18 columns with >98% purity and 92% recovery due to pH stability (tolerance: pH 1–14) and uniform pore size (14 nm) [4].
Octreotide hydrochloride degrades primarily via hydrolysis and disulfide reduction, influenced by pH, temperature, and excipients [3] [5]:
Table 3: Degradation Kinetics in Aqueous Solution
Condition | Degradation Rate (kobs, h⁻¹) | Half-life (25°C) | Major Degradant |
---|---|---|---|
pH 4.0 (acetate buffer) | 1.7 × 10⁻⁴ | 170 days | Linear octreotide |
pH 7.0 + 0.1% SBS | 9.3 × 10⁻³ | 3 days | Cysteinyl reduction products |
pH 5.5 (infusion) | 3.8 × 10⁻⁴ | 76 days | Diketopiperazine |
Data derived from stability studies [3] [5]
Stabilization approaches include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7